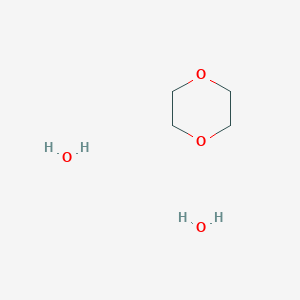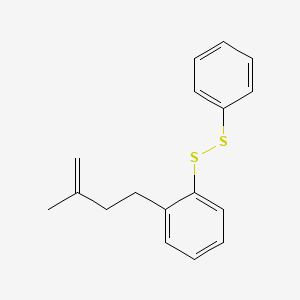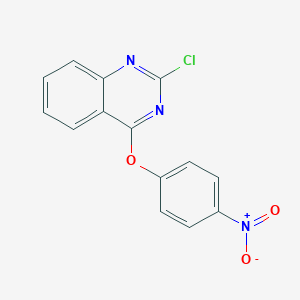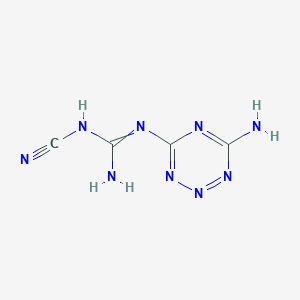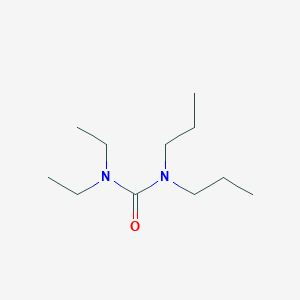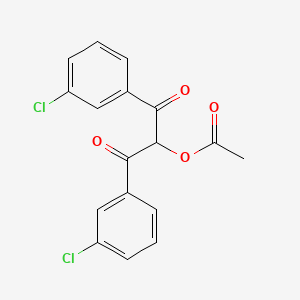
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate is a chemical compound with significant interest in various scientific fields It is characterized by the presence of two 3-chlorophenyl groups attached to a dioxopropan-2-yl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate typically involves the reaction of 3-chlorobenzoyl chloride with malonic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2-tolyl)-1-triazene
- 1,3-Bis(4-tolyl)-1-triazene
- 1,3-Bis(4-phenylcarboxylic acid)-1-triazene
- 1,3-Bis(4-phenylsulphonamide)-1-triazene
- 1,3-Dinaphtyl-1-triazene
Uniqueness
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate is unique due to the presence of two 3-chlorophenyl groups, which impart distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and biological activities .
Eigenschaften
CAS-Nummer |
60615-28-3 |
|---|---|
Molekularformel |
C17H12Cl2O4 |
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
[1,3-bis(3-chlorophenyl)-1,3-dioxopropan-2-yl] acetate |
InChI |
InChI=1S/C17H12Cl2O4/c1-10(20)23-17(15(21)11-4-2-6-13(18)8-11)16(22)12-5-3-7-14(19)9-12/h2-9,17H,1H3 |
InChI-Schlüssel |
NLTHHLDQOOVLOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C(=O)C1=CC(=CC=C1)Cl)C(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14597499.png)
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)


![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)
